Product packaging for Diosmetine Triacetate(Cat. No.:CAS No. 3162-05-8)

Diosmetine Triacetate

Cat. No.: B130204
CAS No.: 3162-05-8
M. Wt: 426.4 g/mol
InChI Key: KYVRTXVVKJGTBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diosmetine Triacetate is a synthetic acetylated derivative of the natural flavone, diosmetin. Its core research value lies in its modified physicochemical properties, which can enhance cellular permeability and metabolic stability compared to its aglycone precursor. This makes it a valuable tool for studying the fundamental mechanisms of flavonoid biology. Diosmetin, the parent compound, is reported to exhibit a range of pharmacological activities in preclinical models, including antioxidant, anti-inflammatory, and potential neuroprotective effects . It has been shown to inhibit specific cytochrome P450 enzymes, such as CYP1B1, and acts as a signal transducer and activator of transcription 3 (STAT3) inhibitor, indicating its utility in research focused on cancer cell signaling and metabolism . Furthermore, studies suggest diosmetin can mitigate cognitive and memory impairment in animal models by increasing antioxidant capacity and modulating serum corticosterone levels . Researchers utilize this triacetate derivative to probe the structure-activity relationships of flavonoids and to investigate their effects on various biochemical pathways without the rapid phase II conjugation (like glucuronidation) that often limits the efficacy of the parent aglycone . This product is intended for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18O9 B130204 Diosmetine Triacetate CAS No. 3162-05-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-acetyloxy-2-(3-acetyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O9/c1-11(23)28-15-8-20(30-13(3)25)22-16(26)10-18(31-21(22)9-15)14-5-6-17(27-4)19(7-14)29-12(2)24/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVRTXVVKJGTBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization Strategies of Diosmetine Triacetate

Methodologies for the Chemical Synthesis of Diosmetin (B1670712) Triacetate

The synthesis of diosmetin triacetate primarily relies on the acetylation of its natural precursor, diosmetin, which can be obtained through extraction, semisynthesis from other flavonoids, or total synthesis.

While semisynthetic methods are more common, the flavone (B191248) backbone of diosmetin can be constructed through total synthesis. A common method for synthesizing flavones is the Baker-Venkataraman rearrangement. researchgate.net This process typically involves the following steps to create the core diosmetin structure, which can then be acetylated:

Preparation of an Ester Precursor : A 2-hydroxyacetophenone is reacted with a substituted benzoyl chloride (in this case, derived from 3-hydroxy-4-methoxybenzoic acid) to form an O-aroyl-2-hydroxyacetophenone. Protecting groups are often necessary for the hydroxyl functions.

Baker-Venkataraman Rearrangement : The ester precursor undergoes an intramolecular rearrangement in the presence of a base to form a 1,3-diketone.

Cyclization : The resulting 1,3-diketone is cyclized under acidic conditions to form the flavone ring system of diosmetin.

Deprotection and Acetylation : Any protecting groups are removed to yield diosmetin. The final step is the acetylation of the three hydroxyl groups to yield diosmetin triacetate.

Semisynthetic approaches are the most practical and widely used methods for producing diosmetin and its derivatives. These routes leverage abundant, naturally occurring flavonoids like diosmin and hesperidin.

From Diosmin : Diosmin is the 7-O-rutinoside of diosmetin. frontiersin.org The aglycone, diosmetin, can be obtained by acidic or enzymatic hydrolysis of diosmin. One patented process involves hydrolyzing diosmin using water and concentrated sulfuric acid, followed by purification steps involving crystallization from alcohol to achieve high purity diosmetin. google.com The resulting diosmetin is then available for acetylation.

From Hesperidin : Hesperidin, a flavanone glycoside found abundantly in citrus peels, is a common starting material for the commercial production of diosmin, which can then be converted to diosmetin. frontiersin.orgnih.gov The conversion process involves the oxidation of hesperidin to create the double bond in the C-ring, transforming the flavanone structure into a flavone. nih.govjustia.com A typical sequence is:

Acetylation of Hesperidin : Hesperidin is first acetylated to protect its hydroxyl groups. justia.comgoogle.comgoogle.com

Oxidation : The acetylated hesperidin is then oxidized to acetylated diosmin using an iodine donor or through bromination followed by dehydrobromination. justia.comgoogle.comgoogle.com

Hydrolysis/Deprotection : The acetylated diosmin is subsequently hydrolyzed to yield diosmin.

Conversion to Diosmetin : Diosmin is hydrolyzed to remove the rutinose sugar moiety, yielding diosmetin. google.com

Final Acetylation : The purified diosmetin is acetylated to produce diosmetin triacetate.

The final step in producing diosmetin triacetate is the acetylation of diosmetin's free hydroxyl groups at positions C5, C7, and C3'. This is a standard esterification reaction. A common and effective method involves reacting diosmetin with an acetylating agent in the presence of a base or catalyst.

The reaction is typically carried out using acetic anhydride (B1165640) as the acetylating agent and a base like pyridine or sodium acetate to catalyze the reaction and neutralize the acetic acid byproduct. justia.comgoogle.com The reaction temperature can range from ambient to elevated temperatures (e.g., 40°C to 135°C) to ensure complete acetylation. justia.comgoogle.com Upon completion, the diosmetin triacetate product is isolated and purified, often through precipitation and recrystallization.

Parameter Details References
Starting Material Diosmetin nih.govmdpi.com
Acetylating Agent Acetic Anhydride justia.comgoogle.com
Catalyst/Base Pyridine, Sodium Acetate, Potassium Acetate justia.comgoogle.com
Temperature 40°C - 135°C justia.comgoogle.com
Product Diosmetin TriacetateN/A

Advanced Derivatization and Functionalization of Diosmetine Triacetate

Modification of the diosmetin structure, including through acylation, is a strategy explored to enhance its biological activities or introduce new functionalities. nih.govnih.govresearchgate.net

Research indicates that modifying the diosmetin scaffold can lead to derivatives with improved biological potency. nih.govresearchgate.net Acylation of the hydroxyl groups in both the A and B rings of diosmetin has been shown to yield derivatives with high activity against selected cancer cell lines. nih.govresearchgate.net

Studies on acyl derivatives of diosmetin suggest they could serve as valuable templates for developing new anti-inflammatory and anticancer agents. mdpi.com Other structural modifications investigated for diosmetin include:

B-Ring Modification : Alterations to the B-ring have been shown to promote anti-cancer activity. nih.govresearchgate.net

Alkylation : Introducing alkyl groups at specific positions, such as the 7-position or on the B-ring hydroxyl group, can increase the solubility of diosmetin, which may beneficially affect its activity. nih.govresearchgate.net

Introduction of Moieties : Adding amino groups to the A-ring has been explored to enhance activity towards certain enzymes. nih.govresearchgate.net

These modifications, while often performed on diosmetin itself, create new precursors that could subsequently be acetylated to form novel triacetate derivatives with potentially enhanced or targeted activities.

Conjugation involves linking the diosmetin triacetate molecule to another chemical entity to create a hybrid compound with potentially synergistic or novel properties. While much of the literature focuses on conjugating the parent diosmetin, the principles can be extended to its acetylated form.

Examples of conjugation strategies for diosmetin and related flavonoids include:

Galactoconjugates : Novel flavonoid galactoconjugates have been synthesized using copper-mediated 1,3-dipolar cycloaddition reactions between acetylgalactose azides and alkynyl-substituted flavonoids. nih.gov This approach could be adapted to create diosmetin triacetate-galactose conjugates.

Triazole Conjugates : The creation of conjugates featuring a 1,2,3-triazole linker has been described for diosmetin, connecting it to other molecules like acylated galactose. researchgate.net

Hybrid Compounds : Methods for synthesizing hybrid compounds that combine flavones like diosmetin with other pharmacologically active structures, such as quinoline derivatives, have been reported. nih.gov

Exploration of Stereoselective Synthetic Pathways

The stereoselective synthesis of diosmetin triacetate hinges on establishing chirality in its flavanone precursor, as the parent flavone, diosmetin, is an achiral molecule. The critical stereocenter in the flavanone structure is at the C2 position. Research into the asymmetric synthesis of flavanones has yielded several effective strategies that are applicable to the synthesis of the chiral precursor of diosmetin triacetate. These methods primarily focus on the enantioselective cyclization of a chalcone precursor to form the flavanone ring.

One of the most successful and widely explored strategies is the intramolecular oxa-Michael addition of a 2'-hydroxychalcone. acs.orgnepjol.info This reaction's stereoselectivity is controlled by the use of chiral catalysts. Bifunctional organocatalysts, particularly those based on thiourea, have proven to be highly effective. For instance, quinine-derived thiourea catalysts can activate the chalcone substrate and promote the conjugate addition of the phenolic hydroxyl group, leading to the formation of enantioenriched flavanones. acs.org Studies have demonstrated that this method can achieve high yields and excellent enantioselectivity, often in the range of 80-94% enantiomeric excess (ee). acs.org

The general approaches for accessing enantioenriched flavanones can be categorized into three main types nih.gov:

Reduction or Resolution: Asymmetric reduction of a flavone or kinetic resolution of a racemic flavanone.

Intermolecular Conjugate Addition: The addition of a metal nucleophile to a chromone scaffold.

Intramolecular Conjugate Addition: The cyclization of a chalcone derivative, which is the most common approach.

Recent advancements have also highlighted the use of palladium catalytic systems for the highly enantioselective addition of arylboronic acids to chromones, providing another facile route to chiral flavanones with yields up to 98% and enantiomeric excess up to 97%. acs.org While all chiral phosphoric acids have been shown to catalyze the reaction with low yields, more acidic chiral N-triflyl phosphoramides have demonstrated improved performance. nih.gov

The typical synthetic pathway involves the cyclization of a 2'-hydroxychalcone derivative in the presence of a chiral catalyst. The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity. Once the chiral flavanone is synthesized, the subsequent acetylation of the three hydroxyl groups to yield diosmetin triacetate is a standard procedure that does not typically affect the established stereocenter.

The table below summarizes various catalytic systems and approaches used in the stereoselective synthesis of the flavanone core, which is the foundational step for producing chiral diosmetin triacetate.

Catalytic ApproachCatalyst TypePrecursorKey FindingsReported Enantiomeric Excess (ee)
Intramolecular Oxo-Michael AdditionBifunctional Quinine-Derived Thioureaα-Substituted 2'-hydroxychalconesPromotes conjugate addition of the phenol to deliver enantioenriched flavanones. acs.org80-94%
Intramolecular Conjugate AdditionChiral N-triflyl PhosphoramidesAlkylidene β-ketoestersThe bulkiness of the ester group on the alkylidene affects selectivity. nih.govUp to 74%
Asymmetric Conjugate AdditionPalladium with CarOx-type LigandsChromones and Arylboronic AcidsEnables facile and programmable construction of chiral flavanones under mild conditions. acs.orgUp to 97%
Intramolecular CyclizationChiral Quaternary Ammonium Salts2'-HydroxychalconesAn effective organocatalytic approach for asymmetric synthesis. nepjol.infoNot specified

These stereoselective strategies have transformed the production of chiral flavonoids, which is significant for developing novel therapeutics with potentially improved effectiveness and fewer adverse reactions. researchgate.net

Investigation of Molecular Mechanisms of Action of Diosmetine Triacetate

Mechanistic Studies on Specific Molecular Targets

Current publicly accessible scientific databases and peer-reviewed literature lack specific studies detailing the direct molecular interactions of Diosmetin (B1670712) Triacetate with protein targets, its mechanisms of enzyme modulation, or its receptor binding profile. The following sections reflect the absence of this specific information.

There is no direct research available that characterizes the protein-ligand binding interactions of Diosmetin Triacetate with the SARS-CoV-2 main protease (Mpro).

However, studies on other acetylated flavonoids suggest that this class of compounds has been investigated for Mpro inhibitory activity. For instance, a high-throughput screening study identified jaceidin triacetate as an inhibitor of SARS-CoV-2 Mpro. This finding indicates that the acetylation of flavonoids may be a viable strategy for targeting this viral enzyme, though specific binding characteristics for Diosmetin Triacetate have not been documented.

No specific studies elucidating the mechanisms of enzyme inhibition or activation by Diosmetin Triacetate could be identified in the current body of scientific literature. Research on other derivatives of diosmetin has shown activity against enzymes like cholinesterases, but this data cannot be directly attributed to the triacetate form.

There is no available research data from receptor binding assays or allosteric modulation analyses for Diosmetin Triacetate. The parent compound, diosmetin, has been shown to interact with certain receptors, but similar investigations have not been published for its triacetate derivative.

Cellular Signaling Pathway Elucidation

Detailed studies on how Diosmetin Triacetate modulates cellular signaling pathways are not present in the available scientific literature. Consequently, its effects on intracellular signal transduction and gene regulation remain uncharacterized.

No published research has investigated the effects of Diosmetin Triacetate on specific intracellular signal transduction networks. The extensive research on diosmetin's role in modulating pathways such as PI3K/Akt, NF-κB, and Nrf2 has not been extended to its triacetate form.

Specific data on the effects of Diosmetin Triacetate on gene expression and the regulation of protein synthesis is currently unavailable.

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on "Diosmetin Triacetate" according to the specific outline provided. The vast majority of research has been conducted on its parent compound, diosmetin.

Information regarding the investigation of molecular mechanisms of action of Diosmetin Triacetate , specifically concerning cellular homeostasis pathways, preclinical in vitro mechanistic assessments—including cell-based assays for target engagement, phenotypic screening for unbiased mechanistic discovery, and its use in advanced cell culture models like co-cultures or 3D models—is not present in the current body of published research.

Therefore, it is not possible to provide a scientifically accurate and thorough article that strictly adheres to the requested sections and subsections for the compound "Diosmetin Triacetate."

Preclinical In Vivo Mechanistic Studies and Animal Models for Diosmetin Triacetate Research

Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of specific preclinical in vivo research data for the compound "Diosmetin Triacetate." The existing body of research focuses almost exclusively on its parent compound, diosmetin, and its glycoside precursor, diosmin.

Therefore, it is not possible to provide a detailed, scientifically accurate article on Diosmetin Triacetate that adheres to the specific outline requested. The following sections, as outlined in the user's instructions, cannot be addressed due to the absence of relevant studies on Diosmetin Triacetate:

Preclinical in Vivo Mechanistic Studies and Animal Models for Diosmetine Triacetate Research

Comparative Mechanistic Studies with Parent Compounds or Related Flavonoids

While extensive research exists for diosmetin (B1670712) in various animal models investigating its anti-inflammatory, antioxidant, and cardioprotective effects, these findings cannot be extrapolated to Diosmetin Triacetate without direct experimental evidence. Acetylation can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, including its solubility, absorption, metabolism, and ultimately, its biological activity.

Future preclinical in vivo studies would be required to establish the mechanistic profile of Diosmetin Triacetate and to draw any comparisons with its parent flavonoid, diosmetin. Such research would need to develop and validate appropriate animal models to assess the specific activities of Diosmetin Triacetate.

Structure Activity Relationship Sar Studies of Diosmetine Triacetate and Its Derivatives

Elucidation of Structural Determinants for Biological Activity

Modifications to the core structure of diosmetin (B1670712) have been shown to significantly alter its biological profile. Research into its derivatives has provided insights into the key structural determinants responsible for its various pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. nih.gov The process of modifying flavonoids, such as through acylation to produce diosmetin triacetate, is a strategy aimed at improving their drug-like properties, particularly bioavailability, which can be a limiting factor for natural flavonoids. researchgate.net

The position and presence of acyl or acetyl groups on the diosmetin scaffold can significantly modulate its biological activity. While studies may focus broadly on acylated derivatives, the principles apply to acetylated forms like diosmetin triacetate. For instance, research on phosphorylated flavonoid derivatives, which involves adding a phosphate (B84403) group instead of an acetyl group, has revealed that the location of this modification is critical. A SAR study on phosphorylated derivatives showed that a free hydroxyl group at position 5 and a phosphate group at position 7 were favorable for the inhibition of carboxylesterase (CEase). nih.gov This highlights the sensitivity of the flavonoid's activity to the placement of substituent groups on the aromatic rings. Acyl derivatives of diosmetin have been observed to possess more effective anti-inflammatory activity compared to the parent compound, a change attributed to improved solubility. mdpi.com These findings suggest that the strategic placement of acetyl groups in diosmetin triacetate is a key factor in determining its specific pharmacological properties.

Furthermore, the introduction of different chemical moieties to the core structure has yielded derivatives with varied and sometimes enhanced activities. For example, diosmetin derivatives incorporating a N-benzylpiperazine chain have been synthesized and evaluated for their ability to overcome multidrug resistance in cancer cells. researchgate.net Similarly, the creation of 7-substituted acylated diosmetin derivatives has been explored to develop compounds with anti-edematous activity. nih.gov The synthesis of derivatives by introducing carbamate (B1207046) groups has also been a successful strategy, leading to compounds with significant cholinesterase inhibitory activity, which is relevant for Alzheimer's disease research. researchgate.netx-mol.net These examples underscore the importance of the core flavone (B191248) structure as a scaffold that can be systematically modified to tune the desired biological response.

For instance, in the context of α-glucosidase inhibition, the length of alkyl chain substituents plays a significant role. Diosmetin derivatives with long-chain substituents (specifically, -OC4H9 and -OC6H13) at the 7-position exhibited activity ten times higher than that of the parent diosmetin. nih.gov In contrast, a shorter ethoxy substituent resulted in activity comparable to diosmetin. nih.gov

In the development of multifunctional agents for Alzheimer's disease, diosmetin derivatives were designed to inhibit cholinesterases (AChE and BuChE). The results showed that specific derivatives with carbamate groups had potent inhibitory effects, with one compound showing the strongest inhibition of AChE (in the 10⁻⁸ M range) and BuChE (in the 10⁻⁷ M range). researchgate.netx-mol.netnih.gov This compound was also effective at inhibiting β-amyloid (Aβ) aggregation. nih.gov Another derivative from a separate study demonstrated the highest inhibitory activity against butyrylcholinesterase (IC50 = 0.0760 μM). researchgate.netx-mol.net These findings highlight how specific substituents can be tailored to enhance interactions with the active sites of target enzymes, thereby improving therapeutic efficacy.

Table 1: Biological Activities of Various Diosmetin Derivatives
DerivativeModificationTarget/ActivityObserved Effect (IC50 or Inhibition %)Reference
Diosmetin Derivative 17-OC2H5 (ethoxy) at position 7α-glucosidase inhibitionSame activity as diosmetin nih.gov
Diosmetin Derivative 18-OC4H9 at position 7α-glucosidase inhibition10x higher activity than diosmetin nih.gov
Diosmetin Derivative 19-OC6H13 at position 7α-glucosidase inhibition10x higher activity than diosmetin nih.gov
Phosphorylated Diosmetin 16Phosphate group at position 7Carboxylesterase (CEase) inhibitionIC50 = 20.6 nM nih.gov
Diosmetin-Carbamate Derivative 3Carbamate groupAChE-induced Aβ aggregation66.14% inhibition nih.gov
Diosmetin-Carbamate Derivative 4Carbamate groupButyrylcholinesterase (BuChE) inhibitionIC50 = 0.0760 μM researchgate.netx-mol.net
Diosmetin-Carbamate Derivative 4Carbamate groupCu2+-induced Aβ aggregation51.09% inhibition researchgate.netx-mol.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Diosmetin Triacetate

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for predicting the activity of novel molecules, including derivatives of diosmetin, thereby optimizing the drug discovery process.

QSAR models have been successfully developed to predict the biological activities of diosmetin derivatives. One such study focused on optimizing the antioxidant activity of diosmetin by analyzing 195 of its derivatives. cabidigitallibrary.orgresearchgate.net Using a multilinear regression approach, a predictive QSAR equation was established. cabidigitallibrary.orgresearchgate.net The model was built by calculating various electronic descriptors for the molecules after their structures were optimized using the AM1 semi-empirical method. cabidigitallibrary.orgresearchgate.net

The resulting QSAR model provided a robust tool for predicting the antioxidant potential (expressed as IC50 values) of new diosmetin derivatives based solely on their computed structural and electronic properties. cabidigitallibrary.orgresearchgate.net Such predictive models are instrumental in high-throughput virtual screening, allowing researchers to prioritize the synthesis and testing of the most promising candidates. nih.gov The quality of a QSAR model is often assessed by its squared correlation coefficient (R²), which should ideally be greater than 0.6 to indicate a good fit. nih.gov

The predictive power of a QSAR model relies on the careful selection of physicochemical descriptors that accurately capture the structural features relevant to the biological activity being studied. In the QSAR analysis of diosmetin derivatives for antioxidant activity, a range of electronic and structural descriptors were employed. cabidigitallibrary.orgresearchgate.net

The best QSAR equation developed was: -log IC50 = 70.52781 + (-0.0298 Heat of Formation) + (3.627483 HOMO Energy) + (-0.48695 LUMO Energy) + (0.274203 Hydration Energy) + (-3.43515 Log P) + (-0.17476 Mass) + (26.95107 Charge on atom C2) + (-3.67587 Charge on atom C4) + (-3.85701 Charge on atom C4'). cabidigitallibrary.org

This equation demonstrates how properties like the molecule's heat of formation, the energy of its highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), its partition coefficient (Log P), mass, and the partial charges on specific carbon atoms are correlated with its antioxidant capacity. cabidigitallibrary.orgresearchgate.net For example, the positive coefficient for HOMO energy suggests that a higher HOMO energy is associated with better antioxidant activity. Through this model, 3,6-diamino diosmetin was predicted to be the most potent antioxidant, with a predicted IC50 value of 0.33 μg/mL. cabidigitallibrary.org

Table 2: Physicochemical Descriptors Used in the QSAR Model for Antioxidant Activity of Diosmetin Derivatives
DescriptorCoefficient in QSAR EquationInterpretation of Influence on Activity
Heat of Formation-0.0298Negative correlation; lower heat of formation slightly favors higher activity.
HOMO Energy+3.627483Positive correlation; higher HOMO energy strongly favors higher activity.
LUMO Energy-0.48695Negative correlation; lower LUMO energy favors higher activity.
Hydration Energy+0.274203Positive correlation; higher hydration energy slightly favors higher activity.
Log P-3.43515Negative correlation; lower lipophilicity strongly favors higher activity.
Mass-0.17476Negative correlation; lower molecular mass slightly favors higher activity.
Charge on atom C2+26.95107Strong positive correlation with the partial charge on this specific atom.
Charge on atom C4-3.67587Negative correlation with the partial charge on this specific atom.
Charge on atom C4'-3.85701Negative correlation with the partial charge on this specific atom.

Fragment-Based Drug Discovery and Scaffold Hopping Approaches for Novel Derivative Design

The development of novel therapeutic agents from natural products like diosmetin often involves sophisticated medicinal chemistry strategies to enhance potency, selectivity, and pharmacokinetic properties. Among the advanced methodologies, fragment-based drug discovery (FBDD) and scaffold hopping are pivotal in transforming a natural scaffold into a diverse range of derivatives with improved biological activity. These computational and synthetic approaches allow for the systematic exploration of chemical space to identify new molecules that retain the essential pharmacophoric features of the parent compound while possessing novel core structures.

Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a rational drug design approach that begins by identifying small chemical fragments that bind weakly to a biological target. frontiersin.orgijddd.com These low-molecular-weight fragments (typically <300 Da) serve as starting points for building more potent, drug-like molecules. frontiersin.org The process involves either "growing" the fragment by adding functional groups to occupy adjacent pockets of the binding site or "linking" multiple fragments that bind to different nearby sites. ijddd.com

While specific FBDD campaigns starting from diosmetin triacetate are not extensively documented in public literature, the principles of this approach are highly applicable to its flavonoid core. The diosmetin structure can be deconstructed into key fragments, such as the dihydroxy-substituted A-ring and the hydroxy-methoxyphenyl B-ring. These fragments could be screened against a target of interest, for instance, a kinase or another enzyme, to identify essential binding interactions. High-resolution structural techniques like X-ray crystallography or NMR would be used to visualize how these fragments bind. frontiersin.org Based on this structural information, medicinal chemists can design novel derivatives by elaborating on these fragments to optimize interactions with the target protein, potentially leading to compounds with significantly enhanced affinity and specificity.

Scaffold Hopping for Flavonoid-Based Compounds

Scaffold hopping is a powerful strategy in medicinal chemistry aimed at discovering structurally novel compounds by modifying the central core structure of a known active molecule while preserving its biological activity. uniroma1.itnih.gov This technique is particularly valuable for generating new chemical entities with improved properties or to circumvent existing patents. uniroma1.itbhsai.org The flavonoid scaffold, being a common natural product motif, serves as an excellent starting point for such explorations. nih.govresearchgate.net

A notable application of this strategy was demonstrated in the modification of bioactive flavones and isoflavones to discover potent anticancer agents. nih.govresearchgate.net In this approach, the core flavone structure was "hopped" to a 2-aryl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold. This new heterocyclic system mimics the spatial arrangement of the key functional groups of the original flavonoid but introduces novel chemical and physical properties.

The resulting scaffold-hopped analogs, when compared to their parent flavones with similar functionalities, exhibited significantly enhanced inhibitory effects against human topoisomerase IIα (hTopoIIα) and potent cytotoxicity against various cancer cell lines. nih.govresearchgate.net This highlights the success of using a natural product-based scaffold-hopping strategy to generate novel and more effective drug candidates.

The table below illustrates the concept with data from a study on scaffold hopping of flavonoids, showing how changing the core structure can lead to potent biological activity.

CompoundCore ScaffoldSubstitution PatternTargetReported Activity
Parent Flavone (e.g., Diosmetin)4H-Chromen-4-oneSubstituents on Phenyl Ring at C2Topoisomerase IIαBaseline Activity
Scaffold-Hopped Analog 1Pyrido[1,2-a]pyrimidin-4-oneAryl group at C2 with similar substitutionTopoisomerase IIαEnhanced inhibitory activity compared to parent flavone researchgate.net
Scaffold-Hopped Analog 2Pyrido[1,2-a]pyrimidin-4-oneAryl group at C3 with similar substitutionTopoisomerase IIαPotent inhibition, more effective than etoposide (B1684455) in some cases researchgate.net

Design of Diosmetin Derivatives for Specific Targets

Beyond complete scaffold replacement, the principles of rational design are applied to create diosmetin derivatives targeting specific diseases like Alzheimer's. In one study, four diosmetin derivatives were designed and synthesized as multifunctional ligands for Alzheimer's disease. nih.gov These modifications were not random but were designed based on a multifunctional strategy to inhibit cholinesterases (AChE and BuChE), chelate metal ions, and prevent β-amyloid aggregation. nih.gov

The results showed that these rationally designed derivatives exhibited good inhibitory activity against both AChE and BuChE. nih.gov One compound, in particular, demonstrated the strongest inhibitory effect on both enzymes and was also effective at inhibiting β-amyloid aggregation induced by AChE. nih.gov This work exemplifies how the diosmetin scaffold can be systematically modified to generate derivatives with potent and targeted biological activities.

The following table summarizes the activity of these rationally designed diosmetin derivatives.

Compound IDModification on Diosmetin ScaffoldAChE InhibitionBuChE InhibitionAChE-induced Aβ Aggregation Inhibition
Derivative 1Specific carbamate group introduced nih.govGood Activity nih.govGood Activity nih.govActive nih.gov
Derivative 2Specific carbamate group introduced nih.govGood Activity nih.govGood Activity nih.govActive nih.gov
Derivative 3Specific carbamate group introduced nih.govStrongest effect (10-8 M range) nih.govStrongest effect (10-7 M range) nih.gov66.14% nih.gov
Derivative 4Specific carbamate group introduced nih.govGood Activity nih.govGood Activity nih.govActive nih.gov

Computational and Theoretical Chemistry Approaches in Diosmetine Triacetate Research

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques that allow for the detailed examination of the interaction between a small molecule, such as diosmetin (B1670712), and a macromolecular target, typically a protein. These methods are crucial for predicting how diosmetin binds to a target and for assessing the stability of the resulting complex over time.

Molecular docking studies have been instrumental in identifying and characterizing the binding of diosmetin to a variety of protein targets. This technique predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a docking score or binding energy.

For instance, in the context of cancer research, in silico analysis of diosmetin against prostate cancer targets revealed a high binding affinity for cyclin-dependent kinase inhibitor 2A (CDKN2). Using GOLD software, a study screened 560 natural polyphenols and found that diosmetin exhibited the highest GOLD score of 58.72 with CDKN2, indicating a strong potential for interaction. Further docking simulations with other targets have also been performed. For example, diosmetin has been docked with the protein XDH, and its binding interactions have been visualized. In the context of COVID-19 research, diosmetin was one of eleven flavonoids evaluated as a potential inhibitor of the main protease (6LU7).

In studies related to Alzheimer's disease, docking simulations were used to substantiate the design of diosmetin derivatives as multifunctional ligands. These studies evaluated the binding of the compounds to key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results from these docking studies provide a structural basis for the observed inhibitory activities and guide the rational design of more potent derivatives.

Table 1: Molecular Docking Results for Diosmetin with Various Protein Targets
Protein TargetDisease ContextDocking Score/Binding AffinitySoftware/MethodReference
CDKN2Prostate CancerGOLD Score: 58.72GOLD
Acetylcholinesterase (AChE)Alzheimer's DiseaseData not specifiedNot specified
Butyrylcholinesterase (BuChE)Alzheimer's DiseaseData not specifiedNot specified
COVID-19 Main Protease (6LU7)COVID-19Data not specifiedAuto Dock 4.2
Xanthine Dehydrogenase (XDH)Hepatic FibrosisData not specifiedNot specified

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex in a simulated physiological environment. These simulations provide insights into the stability of the binding mode, conformational changes in the protein and ligand, and the role of solvent molecules.

A 100-nanosecond MD simulation was performed on the diosmetin-CDKN2 complex to evaluate its structural persistence and variations. The results indicated that the complex showed remarkable stability throughout the simulation, reinforcing the findings from the molecular docking study. Similarly, MD simulations of diosmetin derivatives with cholinesterase enzymes demonstrated better structural stability with no significant fluctuations, suggesting a stable binding. These simulations are critical for validating the docking poses and for understanding the dynamic nature of the molecular recognition process. The analysis of conformational dynamics can also reveal potential allosteric effects, where binding at one site influences the activity at another, although specific allosteric effects for diosmetin have not been detailed in the provided sources.

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide a fundamental understanding of a molecule's structure, reactivity, and spectroscopic properties based on the principles of quantum mechanics.

DFT calculations have been applied to diosmetin to analyze its electronic structure and predict its reactivity. One important application is the calculation of the molecular electrostatic potential (MEP) surface. A study on diosmetin performed an MEP analysis to identify the electrophilic and nucleophilic reactive sites on the molecule. This information is valuable for understanding how diosmetin might interact with biological macromolecules and for predicting its metabolic fate.

Harmonic vibrational frequencies of diosmetin have also been investigated using both Hartree-Fock (HF) and DFT (B3LYP) methods. The calculated frequencies were compared with experimental data from FTIR and FT-Raman spectroscopy, showing good agreement and allowing for a detailed interpretation of the vibrational spectra. Furthermore, 1H and 13C

In Silico Prediction of Biological Activity Spectra (PASS)

Probabilistic Assessment of Potential Therapeutic Applications

Probabilistic assessment through computational methods allows for the early-stage evaluation of a compound's likelihood of therapeutic success. Techniques such as molecular docking are central to this approach. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, and scoring functions estimate the binding affinity. A higher score often suggests a greater probability of the compound exerting a biological effect.

For instance, in silico investigations on the parent compound, diosmetin, have been used to forecast its potential as a chemopreventive agent against prostate cancer. nih.gov In one study, researchers assessed the effectiveness of 560 natural polyphenols against Cyclin-Dependent Kinase Inhibitor 2A (CDKN2A), a protein implicated in cancer. Using GOLD software for docking simulations, diosmetin demonstrated the highest GOLD score of 58.72 against the CDKN2A target (PDB ID: 4EK3), indicating a strong binding affinity. nih.gov Such studies allow for the high-throughput screening of compounds against various biological targets, providing a probabilistic ranking of their potential therapeutic applications before undertaking costly and time-consuming laboratory experiments. Molecular dynamics simulations can further refine these predictions by evaluating the stability of the ligand-protein complex over time. nih.gov

Table 1: Example of Molecular Docking Scores for Diosmetin Against a Cancer-Related Protein Target This table is for illustrative purposes, based on findings for the parent compound, diosmetin.

CompoundProtein TargetPDB IDDocking SoftwareBinding Affinity ScorePredicted Therapeutic Application
DiosmetinCDKN2A4EK3GOLD58.72Prostate Cancer Prevention nih.gov

Identification of Novel Biological Activities

Computational approaches are instrumental in identifying previously unknown biological activities for existing compounds. By screening a compound like Diosmetine Triacetate against large databases of biological targets, researchers can uncover novel therapeutic possibilities. This process, often termed virtual screening or reverse docking, involves docking the molecule of interest into the binding sites of numerous proteins to find potential new interactions.

Studies on diosmetin have successfully used these methods to identify new potential activities. For example, computational and molecular docking studies investigated diosmetin as a potential antidiabetic agent by analyzing its interaction with the aldose reductase enzyme. nih.gov The results indicated that diosmetin shows potentially better inhibitory activity against this enzyme than the standard drug, suggesting a novel application in diabetes management. nih.gov Furthermore, computational analysis of diosmetin's molecular electrostatic potential (MEP) surface helps identify electrophilic and nucleophilic sites, providing insights into its reactivity and potential interactions with biological macromolecules. nih.gov These in silico findings encourage further experimental validation for these newly identified biological roles.

Advanced Computational Design of this compound Derivatives

Building upon the insights gained from computational analysis of the parent molecule, researchers can employ advanced computational techniques to design novel derivatives of this compound with enhanced properties. This involves strategically modifying the chemical structure to improve binding affinity, selectivity, and pharmacokinetic profiles.

Rational Design of New Chemical Entities with Desired Properties

Rational drug design utilizes the three-dimensional structure of a biological target to design molecules that bind to it with high specificity. This approach has been successfully applied to design derivatives of diosmetin as multifunctional ligands for complex conditions like Alzheimer's disease (AD). nih.govresearchgate.net

In the design of multifunctional anti-AD agents, researchers have synthesized diosmetin derivatives based on a multi-target design strategy. nih.govresearchgate.net Computational docking studies are applied first to substantiate the design strategies before synthesis. nih.govresearchgate.net For example, derivatives have been designed to possess multiple activities, including cholinesterase inhibition, metal chelation (specifically of copper ions), antioxidant effects, and inhibition of β-amyloid (Aβ) aggregation. nih.govresearchgate.net By introducing specific functional groups, such as carbamates, to the diosmetin scaffold, researchers have developed compounds with potent and selective inhibitory activities against enzymes like butyrylcholinesterase (BuChE). nih.gov Molecular dynamics simulations further confirm that these designed derivatives can form stable complexes with their target enzymes, often reducing the flexibility of the protein skeleton more effectively than the parent compound. nih.gov

Table 2: Designed Activities of Computationally Guided Diosmetin Derivatives for Alzheimer's Disease

Derivative TypeComputational MethodDesigned Biological ActivityTarget
Carbamate (B1207046) DerivativesMolecular Docking, Molecular DynamicsButyrylcholinesterase Inhibition nih.govBuChE Enzyme
Multifunctional LigandsDocking StudiesAcetylcholinesterase (AChE) Inhibition nih.govAChE Enzyme
Multifunctional LigandsDocking StudiesMetal (Cu2+) Chelation nih.govCopper Ions
Multifunctional LigandsDocking Studiesβ-amyloid Aggregation Inhibition nih.govAβ Peptides

Application of Machine Learning and Artificial Intelligence in SAR Studies

Machine learning (ML) and artificial intelligence (AI) are revolutionizing structure-activity relationship (SAR) studies, which are critical for optimizing drug candidates. cas.org These technologies can analyze vast and complex datasets to identify subtle patterns that are not apparent to human researchers. cas.org For flavonoids, quantitative structure-activity relationship (QSAR) models, often built using ML algorithms, establish a mathematical relationship between the chemical structure of compounds and their biological activity. nih.gov

ML models like Random Forest, Support Vector Machines, and K-Nearest Neighbors can classify compounds based on their therapeutic potential. mdpi.comresearchgate.net For a compound like this compound, these models could be trained on data from other flavonoids to predict its potential activities, such as senotherapeutic effects. mdpi.com AI and ML can accelerate the drug discovery pipeline by prioritizing which derivatives to synthesize and test, thereby reducing the number of analogs that need to be created. cas.org These platforms can predict properties like solubility and bioactivity, helping to design new structures with a higher probability of success. cas.org By integrating methods like SHAP (SHapley Additive exPlanations), researchers can interpret the predictions of these complex models, gaining insights into which molecular features are most important for a desired activity, thus guiding more effective chemical modifications. digitellinc.com

Future Research Directions and Unaddressed Academic Gaps for Diosmetine Triacetate

Exploring Novel and Sustainable Synthetic Pathways for Scalable Production

The translation of Diosmetin (B1670712) Triacetate from a laboratory curiosity to a viable therapeutic agent hinges on the development of efficient and scalable synthetic methods. Current synthetic approaches often rely on conventional chemical acetylation, which may involve harsh reagents and generate significant waste. Future research should prioritize the exploration of novel and sustainable synthetic pathways.

A significant research gap is the application of "green chemistry" principles to the synthesis of Diosmetin Triacetate. This could involve the use of enzymatic catalysis, which offers high selectivity and milder reaction conditions, thereby reducing the environmental impact. Biocatalytic methods, employing enzymes such as lipases, could be investigated for the regioselective acetylation of diosmetin, potentially offering a more controlled and efficient synthesis of Diosmetin Triacetate. Furthermore, the use of environmentally benign solvents and renewable starting materials should be a key focus.

The development of continuous flow synthesis methods also presents a promising avenue for scalable production. This technology can offer improved reaction control, higher yields, and easier purification compared to traditional batch processes. Research in this area would be crucial for the cost-effective and large-scale manufacturing of Diosmetin Triacetate for preclinical and clinical studies.

Table 1: Comparison of Potential Synthetic Pathways for Diosmetin Triacetate

Synthetic PathwayAdvantagesDisadvantagesFuture Research Focus
Conventional Chemical Synthesis Well-established, relatively simpleUse of harsh reagents, potential for by-products, environmental concernsOptimization for milder conditions and improved purification
Enzymatic Synthesis High selectivity, mild reaction conditions, environmentally friendlyEnzyme cost and stability, optimization of reaction parametersScreening for suitable enzymes, enzyme immobilization techniques
Continuous Flow Synthesis Scalable, improved reaction control, higher yieldsInitial setup cost, requires specialized equipmentDevelopment and optimization of flow chemistry protocols

Comprehensive Mechanistic Characterization in Understudied Biological Systems

While the parent compound, diosmetin, has been studied for its various biological activities, including anti-inflammatory, antioxidant, and anticancer effects, the specific mechanisms of action of Diosmetin Triacetate are largely unknown. researchgate.netnih.govresearchgate.net A significant academic gap exists in the comprehensive mechanistic characterization of this acetylated derivative in various biological systems, particularly those that are currently understudied.

Future research should focus on elucidating how the addition of acetyl groups influences the interaction of the molecule with cellular targets. It is plausible that Diosmetin Triacetate acts as a prodrug, being deacetylated intracellularly to release diosmetin. However, the potential for the acetylated form to have its own unique biological activities cannot be discounted.

Investigations into its effects on signaling pathways that are less commonly associated with flavonoids are warranted. For instance, its role in modulating pathways related to neuroinflammation, metabolic disorders, and rare diseases remains unexplored. Detailed studies using in vitro cell culture models and in vivo animal models are necessary to understand its pharmacokinetic and pharmacodynamic profiles and to identify its primary molecular targets. This will provide a clearer picture of its therapeutic potential and potential off-target effects.

Advanced Structure-Activity Relationship Profiling with High-Throughput Techniques

The relationship between the chemical structure of a compound and its biological activity is a cornerstone of drug discovery. For Diosmetin Triacetate, there is a significant lack of data regarding its structure-activity relationship (SAR). Understanding how the degree and position of acetylation on the diosmetin scaffold affect its biological efficacy is crucial for designing more potent and selective analogs.

Moreover, advanced analytical techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, could be used to study the binding interactions of Diosmetin Triacetate and its analogs with their molecular targets at an atomic level. This would provide invaluable insights for rational drug design and the optimization of lead compounds. Studies on other acetylated flavone (B191248) glycosides have already hinted at interesting SARs, suggesting that acetylation can significantly influence biological activity. researchgate.net

Integration of Multi-Omics Data for a Systems-Level Understanding of Bioactivity

To gain a holistic understanding of the biological effects of Diosmetin Triacetate, a systems-level approach is necessary. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to the compound. nih.gov This represents a significant and largely unaddressed area in the research of Diosmetin Triacetate.

Future studies should aim to generate and integrate these large datasets to map the global molecular changes induced by Diosmetin Triacetate treatment. For instance, transcriptomic analysis (e.g., RNA-seq) can identify genes whose expression is altered, while proteomic analysis can reveal changes in protein levels and post-translational modifications. Metabolomic studies can provide insights into the metabolic pathways affected by the compound.

By integrating these different layers of biological information, researchers can construct detailed network models of the compound's mechanism of action, identify novel biomarkers of its activity, and predict potential synergistic or antagonistic interactions with other drugs. benthamscience.com This approach will be instrumental in moving beyond a single-target view of drug action and embracing the complexity of biological systems. mdpi.com

Application of Emerging Computational Methodologies in Drug Discovery and Development

Computational methods are increasingly integral to modern drug discovery and development, offering the potential to accelerate the process and reduce costs. beilstein-journals.org For Diosmetin Triacetate, the application of these emerging methodologies is a significant academic gap.

Future research should leverage computational tools for a variety of purposes. Molecular docking and molecular dynamics simulations can be used to predict the binding modes of Diosmetin Triacetate to various protein targets and to assess the stability of these interactions. nih.govnih.gov These in silico approaches can help prioritize experimental studies and guide the design of more potent derivatives.

Quantitative structure-activity relationship (QSAR) modeling can be employed to build predictive models that correlate the structural features of Diosmetin Triacetate and its analogs with their biological activities. nih.gov Furthermore, machine learning and artificial intelligence algorithms can be used to analyze large datasets from high-throughput screening and multi-omics studies to identify novel patterns and predict the therapeutic potential of new compounds. The use of these computational approaches will be crucial for the rational design and development of Diosmetin Triacetate as a therapeutic agent. semanticscholar.org

Q & A

Q. How can researchers validate this compound’s metabolic pathways in silico?

  • Methodological Answer : Combine:
  • Molecular docking : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) using AutoDock Vina.
  • Metabolite prediction : Employ software like Meteor (Lhasa Ltd.) to forecast phase I/II metabolites.
  • Experimental cross-check : Compare predictions with in vitro hepatocyte incubation data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diosmetine Triacetate
Reactant of Route 2
Reactant of Route 2
Diosmetine Triacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.